molecular formula C17H20N4O4S B2650574 N-[2-(2-hydroxyethoxy)ethyl]-N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide CAS No. 899969-36-9

N-[2-(2-hydroxyethoxy)ethyl]-N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide

Cat. No.: B2650574
CAS No.: 899969-36-9
M. Wt: 376.43
InChI Key: QUQDMANNJLKYOB-UHFFFAOYSA-N
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Description

N-[2-(2-Hydroxyethoxy)ethyl]-N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide is a synthetic organic compound characterized by a thieno[3,4-c]pyrazole core substituted with a phenyl group and a hydroxyethoxyethyl-ethanediamide side chain.

Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)ethyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S/c22-7-9-25-8-6-18-16(23)17(24)19-15-13-10-26-11-14(13)20-21(15)12-4-2-1-3-5-12/h1-5,22H,6-11H2,(H,18,23)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUQDMANNJLKYOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C(=O)NCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-hydroxyethoxy)ethyl]-N’-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide typically involves multiple stepsThe reaction conditions often require the use of anhydrous solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-hydroxyethoxy)ethyl]-N’-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically require anhydrous conditions and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

N-[2-(2-hydroxyethoxy)ethyl]-N’-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2-hydroxyethoxy)ethyl]-N’-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with cooling agents and bioactive molecules. A notable analogue is 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl) acetamide (), which features a pyrazole-thienylmethyl backbone but differs in its acetamide functional group and methylphenoxy substituent . Key structural comparisons are summarized below:

Feature Target Compound 2-(4-Methylphenoxy)-N-(1H-Pyrazol-3-yl)-N-(2-Thienylmethyl) Acetamide
Core Structure Thieno[3,4-c]pyrazole Pyrazole-thienylmethyl
Functional Groups Ethanediamide, hydroxyethoxyethyl Acetamide, methylphenoxy
Substituents Phenyl, hydroxyethoxyethyl Thienylmethyl, methylphenoxy
Solubility (Predicted) Higher hydrophilicity due to hydroxyethoxyethyl group Moderate hydrophilicity (methylphenoxy may reduce solubility)
Reported Applications Not explicitly reported; structural similarity suggests sensory/pharmaceutical use Cooling agent with demonstrated low toxicity in preclinical studies

Functional Group Impact

  • Ethanediamide vs. However, this could also increase metabolic complexity .
  • Hydroxyethoxyethyl Chain: This PEG-like moiety likely enhances aqueous solubility compared to the methylphenoxy group in the analogue, which is more lipophilic .

Toxicological and Pharmacological Insights

The hydroxyethoxyethyl chain in the target compound may alter absorption and excretion profiles, warranting dedicated toxicokinetic studies.

Biological Activity

N-[2-(2-hydroxyethoxy)ethyl]-N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide is a complex organic compound with potential pharmacological applications. Its unique structural features suggest possible interactions with biological targets, making it a candidate for further investigation in various therapeutic areas.

Chemical Structure and Properties

The compound is classified as an ethanediamide derivative, characterized by two amine groups attached to an ethylene backbone. The molecular formula is C19H24N4O3SC_{19}H_{24}N_{4}O_{3}S, and its structure includes hydroxyethoxy and thieno-pyrazole moieties. These features may influence its biological activity.

PropertyValue
Molecular Weight372.48 g/mol
DensityNot specified
Boiling PointNot specified
Melting PointNot specified

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the thieno-pyrazole core through cyclization reactions.
  • Introduction of hydroxyethoxy groups via alkylation or etherification.
  • Final coupling reactions to form the complete structure.

Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity. Techniques like chromatography are often employed for purification.

Biological Activity

Preliminary studies suggest that compounds with similar structures exhibit significant biological activities, particularly in the following areas:

  • Anti-inflammatory Effects : Compounds related to thieno-pyrazoles have shown potential in inhibiting inflammatory pathways.
  • Anticancer Properties : Some derivatives have demonstrated the ability to inhibit cancer cell proliferation in vitro and in vivo.

The mechanism of action for this compound likely involves interactions with specific biological targets such as enzymes or receptors involved in inflammatory responses or cancer progression.

Analytical Techniques

To understand the properties and behavior of this compound, several analytical techniques can be employed:

  • Nuclear Magnetic Resonance (NMR) : Used for structural elucidation.
  • Mass Spectrometry (MS) : Provides information on molecular weight and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC) : Employed for purity assessment.

Q & A

Q. What are the critical steps in synthesizing this compound, and how is purity ensured?

The synthesis involves multi-step reactions starting from thieno[3,4-c]pyrazole precursors. Key steps include:

  • Amide bond formation : Reacting hydroxyl-terminated alkylamines with activated carboxylic acid derivatives under inert atmospheres to prevent oxidation .
  • Functional group protection : Using tert-butyldimethylsilyl (TBS) groups to protect hydroxyl moieties during reactive steps .
  • Purification : High-performance liquid chromatography (HPLC) or flash chromatography is employed to isolate intermediates and final products. Purity is confirmed via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), with >95% purity typically required for biological assays .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • NMR spectroscopy : 1H and 13C NMR identify proton environments and carbon frameworks, particularly for the thienopyrazole core and ethanediamide linkage .
  • High-resolution MS : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography (if available): Resolves bond angles and stereochemistry, critical for structure-activity relationship (SAR) studies .

Q. What are the primary biological targets hypothesized for this compound?

Analogous thienopyrazole derivatives exhibit activity against kinases, proteases, and inflammatory mediators. Computational docking studies suggest potential interactions with:

  • Cyclooxygenase-2 (COX-2) : Due to the ethanediamide group’s hydrogen-bonding capacity .
  • Tyrosine kinase receptors : The thienopyrazole core may mimic ATP-binding motifs .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side products?

  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance solubility of intermediates .
  • Catalyst optimization : Palladium-based catalysts improve coupling efficiency in heterocyclic ring formation .
  • Temperature control : Maintaining 60–80°C during amidation prevents thermal degradation .
  • In-line monitoring : Real-time reaction tracking via thin-layer chromatography (TLC) reduces byproduct formation .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Comparative SAR analysis : Test structural analogs (e.g., variations in phenyl or hydroxyethoxy substituents) to isolate pharmacophoric groups .
  • Target validation : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .
  • Dose-response profiling : Evaluate EC50/IC50 values across multiple assays (e.g., enzymatic vs. cell-based) to identify assay-specific artifacts .

Q. What strategies improve aqueous solubility for in vivo studies?

  • Prodrug design : Introduce phosphate or glycoside groups at the hydroxyethoxy moiety .
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance bioavailability .
  • Co-solvent systems : Use cyclodextrin complexes or PEG-water mixtures for preclinical dosing .

Q. How do computational methods aid in predicting metabolic stability?

  • In silico metabolism prediction : Tools like Schrödinger’s ADMET Predictor or SwissADME identify labile sites (e.g., amide bonds) prone to hydrolysis .
  • Molecular dynamics simulations : Assess binding stability in cytochrome P450 isoforms (e.g., CYP3A4) to predict clearance rates .

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